3-(3-Chlorophenyl)propanoic acid
Overview
Description
3-(3-Chlorophenyl)propanoic acid is an aromatic carboxylic acid derivative characterized by the presence of a chlorine atom on a three-carbon chain attached to a benzene ring at the meta position
Mechanism of Action
Target of Action
3-(3-Chlorophenyl)propanoic acid is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It has been suggested that neuropathic pain, epilepsy, insomnia, and tremor disorder may arise from an increase of intracellular ca2+ concentration through a dysfunction of t-type ca2+ channels
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity, water solubility, and other physicochemical properties can significantly impact its bioavailability .
Result of Action
Given the potential biological activities of similar compounds, it’s plausible that this compound could have a wide range of effects, depending on the specific targets and pathways it interacts with .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Chlorophenyl)propanoic acid can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of 3-chlorotoluene with succinic anhydride in the presence of a Lewis acid catalyst.
Malonylation: Another approach is the malonylation of 3-chlorobenzyl chloride followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are not widely reported in the literature.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of 3-(3-chlorophenyl)propan-1-ol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(3-Chlorophenyl)propanoic acid has various applications in scientific research, including:
Antimicrobial Activity: Exhibits antibacterial and antifungal properties against various pathogens.
Antioxidant Activity: Potential free radical scavenging and antioxidant properties.
Enzyme Inhibition: May inhibit certain enzymes, impacting specific biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure with the chlorine atom at the para position.
2-(3-Chlorophenoxy)propionic acid: Contains a chlorophenoxy group instead of a chlorophenyl group.
Uniqueness
3-(3-Chlorophenyl)propanoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTDVBQNUHHYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176032 | |
Record name | Benzenepropanoic acid, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21640-48-2 | |
Record name | 3-(3-Chlorophenyl)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21640-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021640482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-chlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(3-Chlorophenyl)propanoic acid interact with Mycobacterium tuberculosis InhA?
A1: The research paper titled "Crystal structure of M. tuberculosis InhA in complex with NAD+ and this compound" [] investigates the binding mode of this compound within the active site of InhA. While the abstract doesn't provide specific details about the interaction, the study likely elucidates the structural basis for this binding through X-ray crystallography. This information could be crucial for understanding the inhibitory potential of this compound against InhA, a key enzyme involved in mycolic acid biosynthesis in Mycobacterium tuberculosis.
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